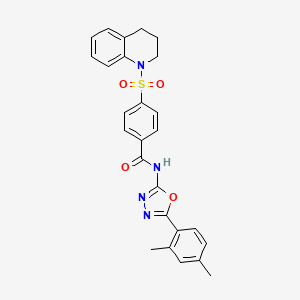

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a dihydroquinoline moiety, a sulfonyl group, a benzamide group, and an oxadiazole ring. These functional groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction .Scientific Research Applications

Synthesis and Pharmacological Applications

Research has explored the synthesis and characterization of derivatives related to this compound, examining their potential as pharmacological agents. For example, Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, evaluating their diuretic, antihypertensive, and anti-diabetic potentials in rats. This study demonstrates the compound's relevance in the development of new pharmacological agents (Rahman et al., 2014).

Biological and Antimicrobial Screening

Patel et al. (2009) focused on synthesizing bioactive molecules, including derivatives of this compound, for biological and pharmacological screening. Their work involved screening for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the compound's potential in various biomedical applications (Patel et al., 2009).

Antioxidant and Antibacterial Properties

Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their in vitro antioxidant and antibacterial activities. This research is crucial in understanding the compound's effectiveness against bacterial strains like Staphylococcus aureus and its potential antioxidant properties (Karanth et al., 2019).

Antiviral Activities

A study by Selvam et al. (2007) investigated novel 3-sulphonamido-quinazolin-4(3H)-one derivatives for their antiviral activities against various respiratory and biodefense viruses. This research underscores the compound's importance in developing antiviral agents, especially against influenza and other significant viral infections (Selvam et al., 2007).

Anticancer Research

Research into the anticancer properties of related compounds has been significant. For instance, Bavetsias et al. (2002) explored water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, to enhance its solubility and cytotoxic efficacy. These studies provide valuable insights into the compound's potential use in cancer treatment (Bavetsias et al., 2002).

Mechanism of Action

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4S/c1-17-9-14-22(18(2)16-17)25-28-29-26(34-25)27-24(31)20-10-12-21(13-11-20)35(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYYXHZUMHGEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)

![tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2673080.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2673081.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2673084.png)